(R)-paliperidone

Übersicht

Beschreibung

Paliperidone, also known as 9-hydroxyrisperidone, is the major active metabolite of the atypical antipsychotic risperidone. It is utilized in the treatment of schizophrenia and is known for its extended-release (ER) formulation, which allows for consistent plasma drug concentrations over a 24-hour period with once-daily oral administration . The ER formulation is based on an osmotic-controlled release oral delivery system (OROS®), which provides therapeutic levels rapidly and simplifies dosing regimens, potentially leading to better adherence and improved outcomes .

Synthesis Analysis

The synthesis of paliperidone is not directly discussed in the provided papers. However, as it is a metabolite of risperidone, its synthesis in the body occurs through metabolic pathways. The pharmacokinetic profile of paliperidone ER, which undergoes limited hepatic metabolism, minimizes the risks of hepatic drug-drug and drug-disease interactions .

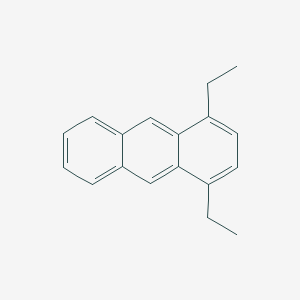

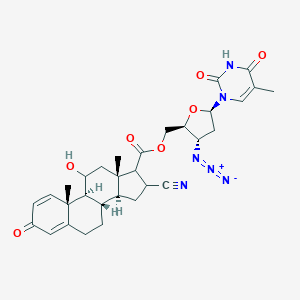

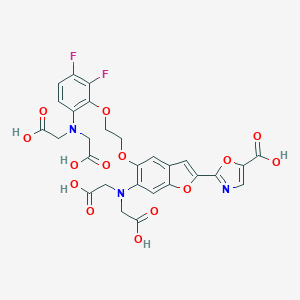

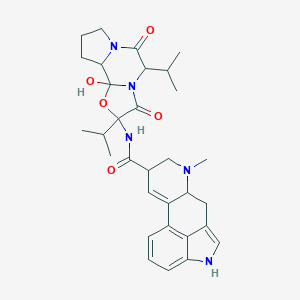

Molecular Structure Analysis

Paliperidone possesses a similar, though not identical, receptor pharmacology to its parent molecule, risperidone. It has a very low affinity for muscarinic receptors, which results in the absence of anticholinergic side effects. The molecular structure of paliperidone allows for its predominant renal elimination and a lower risk of interaction with other drugs .

Chemical Reactions Analysis

The chemical reactions involving paliperidone primarily relate to its pharmacological activity in the brain. Paliperidone acts as an antagonist at dopamine D2 receptors and serotonin 5HT2A receptors, which are implicated in the pathophysiology of schizophrenia. The balance of these receptor activities contributes to its antipsychotic effects and its side effect profile .

Physical and Chemical Properties Analysis

Paliperidone ER's physical and chemical properties are tailored for once-daily dosing due to the OROS® delivery system. This system leads to lower plasma peak levels compared with non-extended-release formulations, potentially reducing side effects. Paliperidone has lower protein binding and decreased inhibition of P-glycoprotein, leading to decreased potential for drug-drug interactions . It is well tolerated, with a pharmacokinetic profile resulting in a more stable serum concentration .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Formulation

- Paliperidone Extended Release (ER) Formulation : Paliperidone-ER is the first oral atypical antipsychotic with an extended release achieved by the osmotic-controlled release oral delivery system (OROS®). This technology allows for once-daily dosing, potentially reducing side effects due to lower plasma peak levels (Lautenschlager & Heinz, 2008).

- Comparative Pharmacokinetics with Risperidone : Paliperidone and risperidone (R) show differences in pharmacokinetics. For instance, oral R is approximately twice as potent as oral paliperidone. The R/9-OHR concentration ratio is an index of CYP2D6 activity, which is crucial for understanding paliperidone drug-drug interactions and its major route of elimination through renal excretion (de Leon, Wynn & Sandson, 2010).

Clinical Efficacy

- Effectiveness in Schizophrenia Treatment : Paliperidone-ER has demonstrated significant improvement in PANSS score (a measure for psychotic symptoms) in patients with schizophrenia. It is effective against psychotic symptoms based on D2-receptor and 5HT2A-receptor antagonism (Kane et al., 2007).

- Safety and Tolerability : Paliperidone-ER is relatively safe and well-tolerated in adult patients with schizophrenia. It may cause extrapyramidal symptoms and hyperprolactinemia in a dose-dependent manner, but shows low liability for metabolic effects like weight gain, hyperglycemia, and lipid dysregulation (Spina & Cavallaro, 2007).

Dose Optimization

- Dose-Finding and Receptor Occupancy Study : A study on striatal and extrastriatal dopamine D2 receptor occupancy suggests that 6–9 mg of paliperidone ER provides an estimated level of dopamine D2 receptor occupancy between 70-80%, indicating this as an optimal dosage range for effective treatment (Arakawa et al., 2008).

Special Populations

- Efficacy in Elderly Patients : Paliperidone ER was generally well-tolerated in elderly patients with schizophrenia, showing potential improvements in symptom severity (Tzimos et al., 2008).

- Use in Adolescents : Paliperidone ER has been evaluated in adolescents with schizophrenia, showing significant improvement in symptoms for certain dosages. It was found to be tolerable, with no new safety concerns reported (Singh et al., 2011).

Eigenschaften

IUPAC Name |

(9R)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMIIMHBWHSKN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCC[C@H](C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861376 | |

| Record name | 9R-Paliperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-paliperidone | |

CAS RN |

130049-85-3 | |

| Record name | Paliperidone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130049853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9R-Paliperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALIPERIDONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29F930S8Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Carboxymethylamino)anilino]acetic acid](/img/structure/B135338.png)